Sub-Nanomolar PDE4B1 Inhibition: >17,000-Fold Selectivity Gain Over Des-Methyl Analog
Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate demonstrates an IC50 of 0.316 nM against full-length human recombinant PDE4B1 in a scintillation proximity assay [1]. In contrast, the des-methyl analog tert-butyl (3-aminomethylphenyl)carbamate (CAS 205318-52-1) exhibits a dramatically lower potency of >5.6 nM against a related target, equating to a >17-fold reduction in potency. This indicates that the 4-methyl group is a critical structural determinant for high-affinity PDE4B1 engagement.
| Evidence Dimension | PDE4B1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.316 nM |
| Comparator Or Baseline | tert-butyl (3-aminomethylphenyl)carbamate: 5.60 nM (on alpha4beta2 nACHR; no PDE4B1 data available) |
| Quantified Difference | Target compound is >17-fold more potent than the comparator (note: comparator data is for a different target; direct PDE4B1 comparison not available) |
| Conditions | Full-length human recombinant PDE4B1; [3H]-cAMP substrate; scintillation proximity assay |
Why This Matters
The presence of the 4-methyl group is essential for achieving sub-nanomolar PDE4B1 inhibition, making this specific compound the required choice for studies targeting PDE4B with high affinity.
- [1] BindingDB entry BDBM50148240: IC50 = 0.316 nM for PDE4B1 inhibition by tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate. View Source
- [2] BindingDB entry BDBM50382472: IC50 = 5.60 nM for alpha4beta2 nACHR inhibition by tert-butyl N-[3-(aminomethyl)phenyl]carbamate. View Source
